molecular formula C12H16N2O3 B601573 Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate CAS No. 4792-57-8

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate

Cat. No. B601573
CAS RN: 4792-57-8
M. Wt: 236.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate is a chemical compound with the molecular formula C12H16N2O3. It contains a total of 33 bonds; 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .


Molecular Structure Analysis

The molecule of the title compound is planar and adopts a Z conformation about the C=N double bond . In the crystal, molecules are linked via an N—H O hydrogen bond, forming zigzag chains propagating along [010]. These chains are consolidated by C—H O hydrogen bonds .

Scientific Research Applications

  • Crystal Packing and Interactions : Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate has been studied for its unique crystal packing characteristics, which involve rare nonhydrogen bonding interactions of N⋯π and O⋯π types (Zhang, Wu, & Zhang, 2011).

  • Enzyme-mediated Synthesis : This compound has been used in enzyme-mediated synthesis processes for pharmaceutical intermediates of PPAR agonists, demonstrating its potential in pharmaceutical manufacturing (Brenna, Fuganti, Gatti, & Parmeggiani, 2009).

  • Electroreductive Radical Cyclization : Studies have explored its use in electroreductive radical cyclization processes, highlighting its utility in organic synthesis (Esteves et al., 2005).

  • Asymmetric Dihydroxylation : The compound has been transformed into chiral intermediates for diltiazem, a medication, through asymmetric dihydroxylation (Ru, 2008).

  • Structural Analysis and Interactions : Research has also been conducted on the structural aspects of derivatives of this compound, providing insights into their molecular interactions (Zhang, Tong, Wu, & Zhang, 2012).

  • Antimicrobial and Antioxidant Studies : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, derivatives of the compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-5-7-11(16-3)8-6-10/h5-8,14H,4H2,1-3H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILMOULYWLOUCM-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate

Citations

For This Compound
1
Citations
VS Matiychuk, MA Potopnyk… - Journal of Heterocyclic …, 2013 - Wiley Online Library
A new simple and convenient method of synthesis of ethyl 1‐aryl‐4‐formyl‐1H‐pyrazole‐3‐carboxylates from aromatic amines via diazonium salts has been developed. Hydrolysis and …
Number of citations: 9 onlinelibrary.wiley.com

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